1-Benzyl-4-phenoxyphthalazine

Medicinal Chemistry Phthalazine Scaffold Structure-Activity Relationship

1-Benzyl-4-phenoxyphthalazine is a synthetic, 1,4-disubstituted phthalazine derivative with the molecular formula C₂₁H₁₆N₂O and a molecular weight of 312.4 g/mol. The compound features a benzyl group at the 1-position and a phenoxy group at the 4-position of the phthalazine bicyclic core, a substitution pattern that distinguishes it from other phthalazine-based research tools.

Molecular Formula C21H16N2O
Molecular Weight 312.372
CAS No. 155937-32-9
Cat. No. B2763495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenoxyphthalazine
CAS155937-32-9
Molecular FormulaC21H16N2O
Molecular Weight312.372
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyXIGWBLYWIVICGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-phenoxyphthalazine (CAS 155937-32-9): Structural and Physicochemical Baseline for Scientific Procurement


1-Benzyl-4-phenoxyphthalazine is a synthetic, 1,4-disubstituted phthalazine derivative with the molecular formula C₂₁H₁₆N₂O and a molecular weight of 312.4 g/mol [1]. The compound features a benzyl group at the 1-position and a phenoxy group at the 4-position of the phthalazine bicyclic core, a substitution pattern that distinguishes it from other phthalazine-based research tools [1]. Computed physicochemical properties include a calculated XLogP3 of 4.9, a topological polar surface area of 35 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. It is commercially available at a minimum purity specification of 95% . The phthalazine scaffold is recognized in medicinal chemistry for conferring activity against multiple therapeutic targets, including TGFβ pathway inhibition, VEGFR-2 kinase inhibition, and phosphodiesterase 4 (PDE4) inhibition [2][3].

Why 1-Benzyl-4-phenoxyphthalazine Cannot Be Replaced by Generic Phthalazine Analogs


Phthalazine derivatives exhibit highly substitution-dependent biological activity profiles. Minor modifications to the 1- and 4-position substituents can shift target selectivity from TGFβ pathway inhibition to VEGFR-2 kinase inhibition or PDE4 inhibition, or can abolish activity entirely [1][2]. The 1-benzyl-4-phenoxy substitution pattern in this compound imparts a distinct combination of lipophilicity (XLogP3 = 4.9) and a topological polar surface area of 35 Ų, which differs substantially from the 1-amino-4-benzylphthalazine class (Hh pathway inhibitors) and the phthalazine-1,4-dione class (IMP dehydrogenase inhibitors) [3]. Generic interchange within the phthalazine class without structural consideration thus risks selecting a compound with an entirely different target engagement profile, physicochemical property set, and biological outcome.

Quantitative Differentiation Evidence for 1-Benzyl-4-phenoxyphthalazine (155937-32-9)


Structural Differentiation: 1-Benzyl-4-phenoxy vs. 1-Amino-4-benzyl Substitution Pattern

1-Benzyl-4-phenoxyphthalazine bears a 1-benzyl and 4-phenoxy substitution pattern, which is structurally distinct from the more extensively characterized 1-amino-4-benzylphthalazine class identified as Hedgehog (Hh) pathway inhibitors acting via Smoothened receptor antagonism [1]. The absence of a 1-amino group and the presence of a 4-phenoxy ether linkage instead of a 4-benzyl moiety results in fundamentally different hydrogen-bonding capacity (zero HBD in the target compound vs. potential HBD from the amino group in 1-amino-4-benzylphthalazines) [2]. This structural divergence predicts non-overlapping biological target engagement, making the compounds non-interchangeable for target-specific research applications [1].

Medicinal Chemistry Phthalazine Scaffold Structure-Activity Relationship

Lipophilicity Comparison: 1-Benzyl-4-phenoxyphthalazine vs. 1-Phenoxy-4-phenylphthalazine

The presence of a benzyl group (CH₂ bridge) at the 1-position in the target compound, versus a directly attached phenyl ring in 1-phenoxy-4-phenylphthalazine, introduces an additional rotational degree of freedom and increases molecular flexibility [1]. The computed XLogP3 for 1-benzyl-4-phenoxyphthalazine is 4.9, placing it in a lipophilicity range suitable for membrane permeability but potentially distinct from the fully conjugated 1-phenoxy-4-phenyl analog, which lacks the methylene spacer and is expected to have a slightly lower logP due to reduced hydrophobic surface area [1][2].

Physicochemical Profiling Drug-likeness LogP

Biological Activity Context: Phthalazine Core Activity Against TGFβ-Smad Signaling

The phthalazine core scaffold has been validated as a non-kinase TGFβ pathway inhibitor chemotype. In a systematic study of phthalazine derivatives, the most potent compound (10p) exhibited an IC₅₀ of 0.11 ± 0.02 μM against TGFβ-Smad-dependent transcriptional activity, with no cytotoxicity up to 12 μM and a selectivity index of approximately 112-fold [1][2]. While 1-benzyl-4-phenoxyphthalazine was not specifically tested in this study, it shares the phthalazine core scaffold and a substituted benzyl moiety at the 1-position, placing it within the same chemotype class. Experimental confirmation of its specific activity against this or other phthalazine-associated targets is currently absent from the peer-reviewed literature [3].

TGFβ Pathway Non-Kinase Inhibition Cancer Research

Purity Specification and Storage: Commercial Availability Benchmark

Commercially available 1-benzyl-4-phenoxyphthalazine is supplied with a minimum purity specification of 95% . Long-term storage is recommended in a cool, dry place . It is classified as non-hazardous for DOT/IATA transport . This purity level is consistent with that of structurally related commercially available phthalazine derivatives, such as 1-benzyl-4-(4-methylphenoxy)phthalazine (CAS 338404-27-6, also specified at 95% purity) .

Chemical Procurement Quality Specification Reproducibility

Optimal Application Scenarios for 1-Benzyl-4-phenoxyphthalazine Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of 1,4-Disubstituted Phthalazines for TGFβ Pathway Inhibition

Given the validated activity of phthalazine-core compounds as non-kinase TGFβ pathway inhibitors [1], 1-benzyl-4-phenoxyphthalazine serves as a valuable SAR probe to interrogate the effect of 1-benzyl/4-phenoxy disubstitution on TGFβ-Smad signaling potency. Its computed logP of 4.9 and TPSA of 35 Ų [2] provide a defined physicochemical reference point for systematic analoging. Researchers comparing this compound against 1-amino-4-benzylphthalazines or phthalazine-1,4-diones can delineate the contribution of the 1-position substituent to target selectivity. Note that users must independently confirm biological activity, as no published potency data exist for this specific compound as of May 2026 [3].

Negative Control or Chemotype Comparator in VEGFR-2 Kinase Inhibitor Screening

Phthalazine derivatives lacking the critical 1,4-dione or specific aniline substituents required for VEGFR-2 inhibition may exhibit reduced or absent kinase inhibitory activity [1]. With a 1-benzyl-4-phenoxy substitution pattern that diverges from known VEGFR-2-active phthalazine pharmacophores, 1-benzyl-4-phenoxyphthalazine may function as a structurally matched negative control or selectivity counter-screen compound in VEGFR-2 inhibitor discovery programs. Its physicochemical similarity (logP 4.9) to active phthalazine VEGFR-2 inhibitors supports its use in ruling out non-specific assay interference [2].

Synthetic Intermediate for Derivatization via the Phthalazine Core

The 1-benzyl-4-phenoxyphthalazine scaffold contains modifiable positions at the benzyl and phenoxy moieties, as well as potential for electrophilic substitution on the phthalazine ring [1]. Derivatization of this core is recognized as a key strategy for modulating physicochemical and biological properties [2]. At 95% minimum purity and with non-hazardous handling requirements [3], this compound is a practical starting material for medicinal chemistry laboratories synthesizing focused phthalazine libraries for target-agnostic phenotypic screening or for optimizing lead compounds identified from phthalazine chemotype screens.

Computational Chemistry and Molecular Modeling Reference Compound

With well-defined computed properties including exact mass (312.126263138 Da), XLogP3 (4.9), TPSA (35 Ų), and zero hydrogen bond donors [1], 1-benzyl-4-phenoxyphthalazine is suitable as a reference structure for computational modeling studies. Its 1,4-disubstitution pattern provides a distinct molecular shape for docking studies against phthalazine-targeted proteins such as TGFβ pathway components or VEGFR-2, enabling in silico comparisons with co-crystallized phthalazine ligands. The compound's conformational flexibility (4 rotatable bonds) also makes it useful for evaluating conformational sampling algorithms.

Quote Request

Request a Quote for 1-Benzyl-4-phenoxyphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.